![molecular formula C8H7N3S B12456583 1H-indazole-4-carbothioamide](/img/structure/B12456583.png)
1H-indazole-4-carbothioamide
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Description
1H-indazole-4-carbothioamide is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
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Biological Activity
1H-indazole-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by various studies and data.
Overview of Indazole Derivatives
Indazole derivatives, including this compound, have garnered attention for their potential as therapeutic agents. They are known to exhibit a range of biological activities due to their structural diversity and the presence of functional groups that can interact with biological targets.
Anticancer Activity
1. Mechanisms of Action:
Research indicates that indazole derivatives can inhibit various kinases involved in cancer progression. For instance, studies have shown that certain indazole derivatives act as potent inhibitors of Polo-like kinase 4 (PLK4) and pan-Pim kinases, which play crucial roles in cell cycle regulation and survival of cancer cells.
- Case Study : Paul et al. reported that specific derivatives demonstrated single-digit nanomolar inhibition against PLK4, with one compound showing efficacy in reducing tumor growth in colon cancer models (HCT116) .
2. Structure-Activity Relationship (SAR):
The structural modifications on the indazole scaffold significantly influence the anticancer activity. For example, Wang et al. synthesized a series of compounds where variations in substituents led to differing IC50 values against Pim kinases, highlighting the importance of molecular structure in determining biological activity .
Antimicrobial Activity
Indazole derivatives also exhibit promising antimicrobial properties. A study evaluated a series of 3-phenyl-1H-indazole compounds for their activity against Candida species.
- Findings : Compound 10g , featuring an N,N-diethylcarboxamide substituent, showed remarkable activity against both miconazole-susceptible and resistant C. glabrata strains, suggesting its potential as a new class of antifungal agents .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound and related derivatives:
Molecular Docking Studies
Molecular docking studies have been instrumental in predicting the binding affinities of indazole derivatives to specific targets. For instance, recent studies employed AutoDock to assess the binding energies of synthesized indazole compounds against renal cancer-related proteins.
Properties
Molecular Formula |
C8H7N3S |
---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
1H-indazole-4-carbothioamide |
InChI |
InChI=1S/C8H7N3S/c9-8(12)5-2-1-3-7-6(5)4-10-11-7/h1-4H,(H2,9,12)(H,10,11) |
InChI Key |
NMEAWWAXCUFCAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)C(=S)N |
Origin of Product |
United States |
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